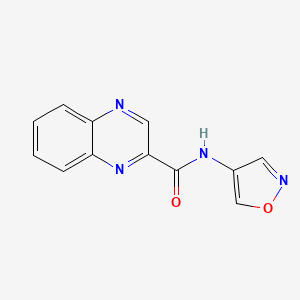

N-(isoxazol-4-yl)quinoxaline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

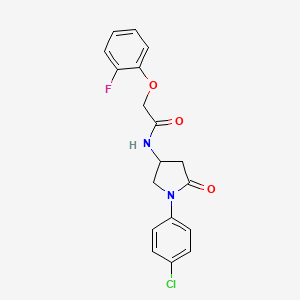

N-(isoxazol-4-yl)quinoxaline-2-carboxamide, also known as IQ-1, is a synthetic compound with potential applications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .Molecular Structure Analysis

The molecular formula of N-(isoxazol-4-yl)quinoxaline-2-carboxamide is C12H8N4O2. The structure of isoxazole has been a subject of interest due to its potential as a core unit in various drugs .Chemical Reactions Analysis

The synthesis of isoxazoles has been significantly improved and modernized in the course of solving specific practical problems . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The molecular weight of N-(isoxazol-4-yl)quinoxaline-2-carboxamide is 240.222. More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Material Science and Catalysis

Electrochemical, Photocatalytic, and Magnetic Properties : A study by Lei Li et al. (2020) on octamolybdate complexes constructed with a related ligand showcases advancements in material science. These complexes exhibit enhanced electrocatalytic activities, which include reduction properties for inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidation properties for ascorbic acid. They also have photocatalytic properties for degrading organic dyes, alongside displaying weak antiferromagnetic behavior, highlighting their potential in environmental and material applications Lei Li et al., 2020.

Chemical Synthesis and Drug Design

Synthesis of Bioactive Compounds : The synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides, as conducted by E. Rajanarendar et al. (2010), highlights the chemical versatility of isoxazolyl carboxamide derivatives. These compounds were obtained through cyclocondensation, involving Friedelander's condensation and oxidative cyclization, indicating their significance in medicinal chemistry research for potential bioactive applications E. Rajanarendar et al., 2010.

Antibacterial and Antituberculosis Applications : The study on electrochemical behavior and structure-activity relationship by E. Moreno et al. (2011) explores the redox properties of quinoxaline-2-carboxamide 1,4-di-N-oxides. Their research indicates a correlation between the reduction potential of these compounds and their antimicrobial activity, particularly against tuberculosis. This provides insights into the design of future antitubercular drugs and the role of charge transfer processes in their mechanism of action E. Moreno et al., 2011.

Cytotoxic Activity for Cancer Research : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, as performed by L. Deady et al. (2003), demonstrate potent cytotoxic properties against various cancer cell lines. Their findings suggest the potential therapeutic applications of these compounds in oncology, highlighting the importance of structural modifications in enhancing biological activity L. Deady et al., 2003.

Environmental and Green Chemistry

Eco-friendly Synthesis : The work by Nagi Reddy Modugu and Praveen Kumar Pittala (2017) on using polyethylene glycol (PEG-400) for the synthesis of isoxazole substituted spirooxindole derivatives showcases an eco-friendly approach to chemical synthesis. Their method emphasizes the use of PEG-400 as a recyclable reaction medium, reducing the environmental impact and enhancing the sustainability of chemical processes Nagi Reddy Modugu & Praveen Kumar Pittala, 2017.

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Mechanism of Action

Target of Action

N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline and isoxazole, two nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to have a wide range of targets, receptors, and microorganisms . Isoxazole derivatives also exhibit a broad spectrum of biological activities . .

Mode of Action

Quinoxaline and isoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoxaline and isoxazole derivatives have been found to affect a variety of biochemical pathways .

Result of Action

Quinoxaline and isoxazole derivatives have been found to have a variety of effects at the molecular and cellular level .

properties

IUPAC Name |

N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLDKZCZWNBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)quinoxaline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)

![4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2439117.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)

![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)

![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)